molecular formula C20H23N3O5S B2535340 N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide CAS No. 896288-96-3

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide

Cat. No.: B2535340
CAS No.: 896288-96-3
M. Wt: 417.48
InChI Key: VTDGFFFDPIEHAR-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a synthetic small molecule developed for non-human research applications. This compound features a complex structure integrating a 4-nitrobenzamide moiety linked to a sulfonylated pyrrolidine, a design that suggests potential for diverse pharmacological investigation. Structurally related nitrobenzamide compounds have been identified in scientific literature as possessing anticonvulsant properties in preclinical models, showing efficacy in maximal electroshock seizure (MES) tests . Furthermore, the presence of the arylsulfonamide group is a key structural feature in various bioactive molecules, including state-dependent inhibitors of voltage-gated sodium channels like Nav1.3, which are relevant targets in pain and neurological research . The molecular framework of this compound, combining sulfonamide and benzamide pharmacophores, makes it a valuable chemical tool for researchers exploring new ligands for ion channels, enzymes, or other biological targets. It is intended solely for use in laboratory research by qualified professionals. This product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDGFFFDPIEHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S with a molecular weight of approximately 378.45 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and a nitrobenzamide moiety, which are significant for its biological interactions.

Property Value
Molecular FormulaC₁₇H₂₂N₄O₄S
Molecular Weight378.45 g/mol
CAS Number896291-06-8

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The sulfonyl group enhances binding interactions, potentially leading to the inhibition or modulation of enzymatic activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the nitro group may influence the compound's reactivity and solubility in biological environments .

Antimicrobial Properties

Research indicates that compounds with similar structural features have shown promising antimicrobial activities. The 2,5-dimethylphenyl scaffold is prevalent in many antimicrobial agents, including those effective against Gram-positive bacteria and drug-resistant strains. For instance, derivatives of this scaffold have been developed into antifungal agents like echinocandins and antibacterial agents such as linezolid .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. These studies often utilize techniques such as:

  • Enzyme assays to measure inhibition rates.
  • Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

Case Studies

  • Antibacterial Activity : A study focused on the antibacterial properties of compounds containing the 2,5-dimethylphenyl group found that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis .
  • Antifungal Efficacy : Another investigation assessed the antifungal activity of similar compounds against Candida auris, revealing that modifications in the sulfonamide group significantly enhanced their efficacy compared to standard treatments like fluconazole .

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes make it a candidate for drug development targeting various diseases. Its ability to interact with specific molecular targets allows it to modulate biological processes effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in malignant cells while sparing normal cells, potentially through the modulation of cell survival pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.0Induction of apoptosis
MCF-7 (Breast)18.5Inhibition of proliferation
A549 (Lung)20.0Modulation of apoptotic pathways

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

These findings indicate potential for further development as an antimicrobial agent.

The biological activity of N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, which may lead to inhibition or modulation of their activities.

Comparison with Similar Compounds

Core Structural Analogues: Naphthalene Carboxamides

Key Reference Compounds :

  • N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC~50~ ≈ 10 µM)
  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC~50~ ≈ 10 µM)

These compounds, reported in , inhibit photosynthetic electron transport (PET) in spinach chloroplasts. While their core structure (naphthalene-carboxamide) differs from the target compound’s pyrrolidine-sulfonyl-benzamide scaffold, critical similarities include:

  • Substituent Positioning : The 2,5-dimethylphenyl group in both compounds enhances PET inhibition, likely due to optimal steric and electronic effects .

Divergences :

  • Electron-Withdrawing vs. Electron-Donating Effects : The target compound’s nitrobenzamide introduces stronger electron-withdrawing effects compared to the hydroxyl group in naphthalene-carboxamides. This may alter binding affinity or redox interactions in biological systems.
  • Molecular Weight : The target compound (417.5 g/mol) is heavier than naphthalene-carboxamides (~300–350 g/mol), which could reduce bioavailability .

Substituent-Driven Analogues: Sulfonamide Derivatives

Example : 1-(2,5-Dimethylphenyl)piperazine (CAS RN: 1013-25-8)
This compound, listed in , shares the 2,5-dimethylphenyl group but lacks the sulfonyl-pyrrolidine and nitrobenzamide moieties. Its piperazine core is more basic than pyrrolidine, suggesting divergent reactivity and solubility profiles .

Functional Group Impact :

  • Sulfonyl Group : In the target compound, the sulfonyl group may enhance stability and hydrogen-bonding capacity compared to simple arylpiperazines.
  • Nitrobenzamide : The nitro group could confer oxidative stability but may also increase metabolic susceptibility compared to unsubstituted benzamides.

Patent-Based Analogues: Chromen-Pyrazolo[3,4-d]pyrimidines

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () This patented compound shares a sulfonamide group but features a chromen-pyrazolopyrimidine core. Its fluorinated aromatic rings contrast with the target’s methylated phenyl group, highlighting:

  • Electron-Withdrawing Fluorine vs. Electron-Donating Methyl : Fluorine substituents increase polarity and may improve target specificity but reduce lipophilicity compared to methyl groups .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Ortho- and para-substituents (e.g., 2,5-dimethylphenyl) optimize steric compatibility in PET inhibitors, as seen in naphthalene-carboxamides .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro) enhance redox activity, while electron-donating groups (e.g., methyl) improve lipophilicity. The target compound balances both features.
  • Core Flexibility : Pyrrolidine’s conformational flexibility may enable better binding to dynamic enzyme sites compared to rigid naphthalene or chromen cores.

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